DFP-11207
Description
Properties
IUPAC Name |
NONE |
|---|---|
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
DFP11207; DFP-11207; DFP 11207. |
Origin of Product |
United States |
Molecular Architecture and Component Analysis of Dfp 11207
Structural Design Principles of DFP-11207
The structural design of this compound is predicated on a multi-faceted strategy to optimize the pharmacology of 5-FU. The core principle is to create a single chemical entity that delivers a 5-FU prodrug alongside molecules that modulate its metabolic pathways, thereby increasing its anticancer activity and improving its safety profile. nih.gov This combination is intended to provide a more controlled and sustained exposure to 5-FU, mimicking the efficacy of continuous infusion therapies while offering the convenience of oral administration. nih.gov
The rationale for combining these specific components is as follows:
Sustained Release of 5-FU: EM-FU acts as a prodrug that is gradually converted to 5-FU, aiming to provide prolonged therapeutic concentrations of the active drug. dovepress.com
Inhibition of 5-FU Catabolism: 5-FU is rapidly degraded in the body by the enzyme dihydropyrimidine (B8664642) dehydrogenase (DPD), which can limit its efficacy. nih.gov CDHP is included as a potent inhibitor of DPD, thereby preventing the rapid breakdown of 5-FU and maintaining higher, more sustained plasma levels of the active drug. nih.gov
Protection against Gastrointestinal Toxicity: A significant dose-limiting toxicity of 5-FU is gastrointestinal distress, which arises from the phosphorylation of 5-FU in the gastrointestinal tract. dovepress.com CTA is incorporated to selectively inhibit this phosphorylation in the gut, thereby reducing local toxicity without compromising the systemic antitumor activity of 5-FU. dovepress.comnih.gov
This integrated design of this compound, therefore, represents a deliberate effort to enhance the therapeutic index of 5-FU by concurrently addressing its delivery, metabolism, and toxicity. nih.gov
Characterization of 1-Ethoxymethyl-5-Fluorouracil (B1200014) (EM-FU) as a 5-FU Precursor
1-Ethoxymethyl-5-fluorouracil (EM-FU) is a prodrug of 5-fluorouracil (B62378), meaning it is an inactive precursor that is converted into the active drug within the body. dovepress.com The inclusion of EM-FU in the this compound molecule is intended to facilitate oral bioavailability and provide a more sustained release of 5-FU. nih.gov
Mechanism of Conversion: Following the hydrolysis of this compound, EM-FU is released. It is then metabolized to 5-FU. Research indicates that liver microsomes are specifically involved in the conversion of EM-FU to 5-FU, highlighting the role of hepatic metabolism in the activation of this prodrug. dovepress.com This controlled conversion process is designed to maintain therapeutic plasma concentrations of 5-FU over a longer period compared to direct administration of 5-FU. dovepress.com
Characterization of 5-Chloro-2,4-Dihydroxypyridine (CDHP) as an Enzymatic Modulator
5-Chloro-2,4-dihydroxypyridine (CDHP) is a key component of this compound that functions as an enzymatic modulator. Its primary role is to inhibit the activity of dihydropyrimidine dehydrogenase (DPD), the rate-limiting enzyme in the catabolism of 5-FU. nih.gov By inhibiting DPD, CDHP prevents the rapid degradation of 5-FU, leading to increased and more sustained plasma concentrations of the active drug. nih.gov
Mechanism of DPD Inhibition: CDHP is a reversible inhibitor of DPD. nih.gov Its inhibitory action allows for a greater proportion of the administered 5-FU to exert its cytotoxic effects on tumor cells. The inhibition of DPD by CDHP is a critical element in the design of this compound, as it addresses one of the main limitations of 5-FU therapy, which is its rapid and variable metabolism. nih.gov
Characterization of Citrazinic Acid (CTA) as a Phosphorylation Inhibitor
Citrazinic acid (CTA) is included in the this compound formulation to act as a phosphorylation inhibitor, specifically to mitigate the gastrointestinal toxicity of 5-FU. dovepress.com
Mechanism of Phosphorylation Inhibition: The cytotoxic effects of 5-FU are dependent on its intracellular conversion to active metabolites, a process that begins with phosphorylation by enzymes such as orotate (B1227488) phosphoribosyltransferase (OPRT). nih.gov While this activation is necessary for anticancer activity in tumor cells, it also occurs in the cells of the gastrointestinal tract, leading to significant side effects. dovepress.com CTA has been shown to inhibit the phosphorylation of 5-FU. dovepress.com Following oral administration of this compound, CTA is found to be highly retained in the gastrointestinal tract. dovepress.com This localized concentration of CTA allows it to selectively inhibit 5-FU phosphorylation in the gut, thereby reducing local toxicity. dovepress.com This targeted inhibition is a key feature of this compound's design to improve the tolerability of 5-FU-based therapy. nih.gov
| Component | Chemical Name | Function |
| EM-FU | 1-Ethoxymethyl-5-fluorouracil | 5-FU Precursor |
| CDHP | 5-Chloro-2,4-dihydroxypyridine | Enzymatic Modulator (DPD Inhibitor) |
| CTA | Citrazinic Acid | Phosphorylation Inhibitor |
| Component | Target Enzyme | Effect |
| CDHP | Dihydropyrimidine Dehydrogenase (DPD) | Inhibition of 5-FU catabolism |
| CTA | Orotate Phosphoribosyltransferase (OPRT) | Inhibition of 5-FU phosphorylation |
Biochemical Pathways and in Vitro Biotransformation of Dfp 11207
Hydrolytic Cleavage Mechanisms of DFP-11207
Upon administration, this compound undergoes rapid hydrolysis, releasing its three constituent components: EM-FU, CDHP, and CTA. This cleavage is a critical initial step for the subsequent metabolic activation and modulatory functions of its metabolites. nih.gov
Enzymatic Hydrolysis of this compound in Cell-Free Systems
In vitro studies utilizing cell-free systems have demonstrated that this compound is efficiently hydrolyzed by enzymes present in biological fluids and tissues. When incubated with rat serum, as well as crude homogenates from rat liver and small intestine, this compound is readily cleaved, leading to the time-dependent formation of EM-FU, CDHP, and CTA. The majority of this hydrolytic conversion occurs within the first 60 minutes of incubation. In contrast, this compound remains stable in a phosphate-buffered saline solution, indicating that its breakdown is enzymatically mediated. nih.gov
The enzymatic conversion of this compound in these cell-free systems showcases the release of its three key components, which are then available to exert their respective biological activities. nih.gov
Enzymatic Conversion of this compound to its Metabolites in Rat Tissues In Vitro
Time-dependent formation of EM-FU, CDHP, and CTA from 1 mM this compound incubated with rat serum, liver homogenate, and small intestine homogenate.
| Time (minutes) | Metabolite Concentration (nmol/mL or g tissue) | ||
|---|---|---|---|
| EM-FU | CDHP | CTA | |
| Rat Serum | |||
| 10 | ~150 | ~150 | ~150 |
| 20 | ~250 | ~250 | ~250 |
| 30 | ~300 | ~300 | ~300 |
| 60 | ~400 | ~400 | ~400 |
| Rat Liver Homogenate | |||
| 10 | ~200 | ~200 | ~200 |
| 20 | ~350 | ~350 | ~350 |
| 30 | ~450 | ~450 | ~450 |
| 60 | ~600 | ~600 | ~600 |
| Rat Small Intestine Homogenate | |||
| 10 | ~250 | ~250 | ~250 |
| 20 | ~400 | ~400 | ~400 |
| 30 | ~500 | ~500 | ~500 |
| 60 | ~700 | ~700 | ~700 |
Metabolic Transformation of EM-FU to 5-Fluorouracil (B62378)
Following its release from this compound, EM-FU, a prodrug of 5-FU, undergoes further metabolic conversion to the active cytotoxic agent, 5-FU. In vitro experiments have shown that this transformation does not occur in tissue homogenates, suggesting the involvement of specific enzymatic systems. nih.gov
Subsequent investigations revealed that liver microsomes are responsible for the conversion of EM-FU to 5-FU. This metabolic activation is mediated by various cytochrome P450 (CYP) subtypes, including CYP1A2, 2A6, 2E1, and 3A4. The involvement of multiple CYP enzymes in the activation of EM-FU suggests a robust and efficient conversion process in the liver. nih.gov
Disposition of this compound Metabolites in Biological Matrices
After oral administration of this compound to tumor-bearing rats, its metabolites exhibit distinct distribution patterns in various biological matrices. A key finding is the high retention of CTA in the small intestine. The peak concentration of CTA in the small intestine was approximately 100 ng/g of tissue, and it persisted for over 12 hours. In contrast, the maximum concentrations of CTA in the blood and tumor tissue were significantly lower, at 32 ng/mL and below 5 ng/g of tissue, respectively. nih.gov
This preferential distribution of CTA to the gastrointestinal tract is a crucial aspect of this compound's design, as it allows for localized inhibition of 5-FU phosphorylation in the gut, thereby aiming to reduce gastrointestinal toxicity. The levels of 5-FU in the gastrointestinal tissues were found to be similar to those of CTA, while being significantly higher in the plasma and tumors, where its antitumor activity is desired. nih.gov
Peak Concentrations of CTA and 5-FU in Different Tissues of Rats After Oral Administration of this compound
Concentrations of citrazinic acid (CTA) and 5-fluorouracil (5-FU) in blood, small intestine, and tumor tissue of AZ521 tumor-bearing rats following a single oral dose of 53.4 mg/kg this compound.
| Metabolite | Blood (Cmax) | Small Intestine (Cmax) | Tumor (Cmax) |
|---|---|---|---|
| Citrazinic Acid (CTA) | 32 ng/mL | ~100 ng/g tissue | < 5 ng/g tissue |
| 5-Fluorouracil (5-FU) | - | Levels almost same as CTA | Highly distributed |
Intracellular Pharmacokinetics of this compound Components in Cellular Models
The intracellular activity of this compound's components is a key determinant of its therapeutic effect. In vitro studies using Colo320DM human colorectal tumor cells have demonstrated that this compound can effectively inhibit the intracellular phosphorylation of 5-FU. This is a significant finding, as CTA alone does not readily penetrate cells to inhibit intracellular orotate (B1227488) phosphoribosyltransferase (OPRT), the enzyme responsible for 5-FU phosphorylation. nih.gov
When Colo320DM cells were incubated with 5-FU, the addition of this compound led to a dose-dependent decrease in the intracellular formation of 5-FU nucleotides and its subsequent incorporation into RNA. This suggests that this compound is capable of entering the cells, where it is then hydrolyzed to release CTA, which in turn inhibits the intracellular activation of 5-FU. This mechanism is postulated to contribute to the reduced toxicity of this compound in normal tissues, particularly in the gastrointestinal tract. nih.gov
Inhibitory Effect of this compound on Intracellular 5-FU Metabolism in Colo320DM Cells
Dose-dependent inhibition of 5-FU phosphorylation and RNA incorporation by this compound in human colorectal tumor cells.
| Compound | Concentration (µM) | Inhibition of Intracellular 5-FU Phosphorylation | Inhibition of 5-FU Incorporation into RNA |
|---|---|---|---|
| This compound | 1 | Observed | Observed |
| 10 | Increased Inhibition | Increased Inhibition | |
| 100 | Strong Inhibition | Strong Inhibition | |
| Citrazinic Acid (CTA) alone | 1-100 | No Inhibition | No Inhibition |
Mechanistic Elucidation of Dfp 11207 S Enzymatic Modulation
Inhibition of Dihydropyrimidine (B8664642) Dehydrogenase (DPD) by CDHP
The primary pathway for 5-FU clearance from the body is enzymatic degradation. The component of DFP-11207 responsible for blocking this pathway is CDHP, also known as Gimeracil. nih.gov
Dihydropyrimidine dehydrogenase (DPD) is the initial and rate-limiting enzyme in the catabolic pathway of pyrimidines, including 5-FU. acs.org This enzyme is responsible for converting more than 80% of an administered 5-FU dose into its inactive metabolite, dihydrofluorouracil (5-FUH2). acs.org CDHP is a potent and reversible inhibitor of DPD. nih.gov Its inhibitory action has been reported to be approximately 180 times more potent than that of uracil (B121893), another DPD inhibitor. The inhibition is reversible, as demonstrated by the return of plasma uracil levels to baseline approximately 48 hours after administration, indicating that DPD activity is restored.
Kinetic analyses suggest that DPD inhibitors like CDHP function through competitive or mixed-type inhibition, binding to the enzyme's active site and preventing the substrate (5-FU) from binding. acs.orgnih.govyoutube.com Molecular modeling studies of the DPD active site have identified key amino acid residues, such as Asn609, Asn736, and Thr737, that are crucial for substrate binding. acs.org It is through interaction with this active site that CDHP exerts its inhibitory effect, effectively blocking the enzyme's function. In vitro studies using rat liver extracts, a primary site of DPD activity, have demonstrated the potent inhibitory effect of this compound's components. After hydrolysis, the released CDHP leads to a significant, concentration-dependent reduction in DPD activity. nih.gov
The catabolism of 5-FU is a rapid process that significantly limits the drug's bioavailability and therapeutic efficacy. The metabolic pathway initiated by DPD is as follows:
5-FU is reduced by DPD to 5-fluoro-5,6-dihydrouracil (5-FUH2) .
5-FUH2 is then converted to fluoro-beta-ureidopropionate (FUPA).
FUPA is subsequently metabolized to fluoro-beta-alanine (FBAL), which is then excreted.
By potently inhibiting DPD, CDHP effectively halts the first and rate-limiting step of this degradation cascade. acs.org This blockade of 5-FU catabolism results in a significant increase in the plasma concentration and a prolongation of the half-life of 5-FU. nih.gov This sustained exposure mimics the pharmacokinetic profile of a continuous intravenous infusion of 5-FU, which is believed to enhance its antitumor activity. The inhibition of DPD by the CDHP component of this compound is therefore critical for ensuring that therapeutically relevant concentrations of 5-FU are maintained in the body for a longer duration.
Modulation of Orotate (B1227488) Phosphoribosyltransferase (OPRT) by CTA
For 5-FU to exert its cytotoxic effects, it must first be converted into its active nucleotide forms. This anabolic activation is primarily initiated by the enzyme orotate phosphoribosyltransferase (OPRT). nih.gov this compound incorporates citrazinic acid (CTA) to modulate this activation step, particularly in non-target tissues.
Orotate phosphoribosyltransferase (OPRT) catalyzes the conversion of 5-FU to 5-fluorouridine-5'-monophosphate (FUMP), the first step in its anabolic pathway. nih.gov CTA has been identified as a potent inhibitor of OPRT. nih.gov In vitro studies using crude extracts from human tumor xenografts have shown that this compound, upon hydrolysis to CTA, exerts a strong, dose-dependent inhibition of OPRT activity. nih.gov At a concentration of 20 µM, this compound inhibited 99.1% of OPRT activity, demonstrating the high potency of its CTA component. nih.gov Research on similar OPRT inhibitors, such as potassium oxonate, suggests a competitive mechanism of inhibition, where the inhibitor competes with 5-FU for the enzyme's active site. nih.gov
A crucial aspect of CTA's action is its pharmacokinetic profile. Studies have shown that CTA is highly retained in the gastrointestinal tract following oral administration. researchgate.net Furthermore, research indicates that CTA alone does not readily penetrate intact cells to inhibit intracellular phosphorylation. nih.gov This property is key to its role in providing localized protection to the gastrointestinal mucosa without systemically compromising the activation of 5-FU in tumor tissues.
The phosphorylation of 5-FU is a double-edged sword: it is essential for the drug's anti-cancer activity but also a major cause of toxicity in healthy tissues, particularly the rapidly dividing cells of the gastrointestinal tract. The localized inhibition of OPRT by CTA in the gut lining serves to mitigate this toxicity. By preventing the conversion of 5-FU to FUMP in these sensitive tissues, CTA reduces the formation of subsequent active metabolites (such as 5-fluorodeoxyuridine monophosphate, FdUMP) that damage DNA and RNA.
Interestingly, while CTA alone is not effective at inhibiting phosphorylation within intact cells, the complete this compound molecule was found to dose-dependently inhibit the intracellular phosphorylation of 5-FU and its subsequent incorporation into RNA in human colorectal tumor cells. nih.govresearchgate.net This suggests that the this compound structure facilitates the intracellular activity of its inhibitory components, allowing for a controlled modulation of 5-FU anabolism. This dynamic—strong, localized inhibition in the GI tract to prevent toxicity, coupled with systemic availability of 5-FU for activation in tumor cells—is a central element of this compound's mechanism.
Integrated Enzymatic Control by this compound Components
The therapeutic strategy of this compound is based on the synergistic and integrated control of 5-FU metabolism by its constituent parts. The process begins after oral administration, where the compound is hydrolyzed, releasing EM-FU, CDHP, and CTA.
Systemic Enhancement: The released CDHP acts systemically, primarily in the liver, to inhibit DPD. This blockade of 5-FU catabolism ensures that higher, more sustained levels of 5-FU—derived from the conversion of the EM-FU prodrug by liver microsomes—are maintained in the bloodstream and distributed to tissues throughout the body, including the tumor. nih.gov
Localized Protection: Simultaneously, the released CTA is largely retained within the gastrointestinal tract. Here, it inhibits OPRT, preventing the localized hyper-activation of 5-FU and thereby protecting the sensitive mucosal cells from damage. researchgate.net
Controlled Activation: The this compound formulation allows for the intracellular inhibition of 5-FU phosphorylation, providing a mechanism to modulate the rate of 5-FU activation within cells. nih.gov
This dual enzymatic modulation—inhibiting degradation to boost systemic levels while concurrently inhibiting activation in specific tissues to reduce toxicity—represents a sophisticated approach to improving the therapeutic window of 5-FU. By controlling both sides of the metabolic equation, this compound aims to maximize the delivery of the active agent to the tumor while minimizing its harmful effects on healthy tissue.
Data Tables
Table 1: In Vitro Inhibition of Dihydropyrimidine Dehydrogenase (DPD) by this compound Enzyme source: Crude extracts of rat liver. Data adapted from Fukushima et al., 2017. nih.gov
| This compound Concentration (µM) | DPD Activity (nmol/mL/min) | Percent Inhibition (%) |
| 0 (Control) | 0.667 | 0 |
| 0.02 | 0.518 | 22.3 |
| 0.2 | 0.374 | 43.9 |
| 2 | 0.152 | 77.2 |
| 20 | 0.131 | 80.4 |
Table 2: In Vitro Inhibition of Orotate Phosphoribosyltransferase (OPRT) by this compound Enzyme source: Crude extracts of human tumor xenografts (SC-2). Data adapted from Fukushima et al., 2017. nih.gov
| This compound Concentration (µM) | OPRT Activity (nmol/mL/min) | Percent Inhibition (%) |
| 0 (Control) | 0.335 | 0 |
| 0.2 | 0.242 | 27.8 |
| 2 | 0.079 | 76.4 |
| 20 | 0.003 | 99.1 |
Synergistic or Independent Actions of CDHP and CTA on 5-FU Metabolism
The therapeutic strategy of this compound relies on the distinct, yet synergistic, actions of its hydrolytic components, CDHP and CTA, to modulate 5-FU metabolism. nih.gov After this compound is broken down, EM-FU is converted to the active cytotoxic agent 5-FU by liver microsomes. nih.govaacrjournals.org The subsequent metabolism of 5-FU is then carefully controlled by CDHP and CTA.
CDHP acts systemically to inhibit DPD, the primary enzyme responsible for the catabolism of more than 80% of administered 5-FU into inactive metabolites. researchgate.netnih.gov By inhibiting DPD, primarily in the liver, CDHP prevents the rapid degradation of 5-FU, leading to sustained plasma concentrations of the drug and enhancing its antitumor activity. nih.gov
Concurrently, CTA modulates the anabolic (activation) pathway of 5-FU. nih.gov Research has shown that following the oral administration of this compound, CTA is predominantly retained within the gastrointestinal (GI) tract. nih.govnih.gov In these tissues, CTA inhibits OPRT, the enzyme that catalyzes the first step of 5-FU's conversion into its active cytotoxic nucleotides. nih.govdovepress.com This localized inhibition in the GI mucosa serves a protective function, mitigating the phosphorylation of 5-FU and thereby reducing the incidence of common 5-FU-induced gastrointestinal toxicities, such as diarrhea and mucositis. researchgate.netnih.gov
In vitro studies have demonstrated that this compound dose-dependently inhibits both DPD and OPRT activities. nih.govdovepress.com The potency of this inhibition is comparable to that of CDHP and CTA administered alone, indicating that once this compound is hydrolyzed, the components act independently on their respective enzymatic targets. nih.govdovepress.com It is noteworthy that the intact this compound molecule does not possess inhibitory activity; it must first be enzymatically hydrolyzed to release the active CDHP and CTA components. dovepress.com
| Compound | Target Enzyme | Source of Enzyme | Inhibitory Effect |
|---|---|---|---|
| This compound | Dihydropyrimidine Dehydrogenase (DPD) | Rat Liver Homogenate | Strong, dose-dependent inhibition. nih.govdovepress.com |
| CDHP (component of this compound) | Dihydropyrimidine Dehydrogenase (DPD) | Rat Liver Homogenate | Strong inhibition, potency similar to hydrolyzed this compound. nih.govdovepress.com |
| This compound | Orotate Phosphoribosyltransferase (OPRT) | Tumor Tissue Homogenate | Strong, dose-dependent inhibition. nih.govdovepress.com |
| CTA (component of this compound) | Orotate Phosphoribosyltransferase (OPRT) | Tumor Tissue Homogenate | Strong inhibition, potency similar to hydrolyzed this compound. nih.govdovepress.com |
Influence of this compound on Key Enzymes of Pyrimidine (B1678525) Salvage and De Novo Synthesis
The mechanism of this compound is intricately linked to the modulation of key enzymes involved in pyrimidine metabolism, particularly those in the salvage and catabolic pathways that directly affect 5-FU.
The primary target in the pyrimidine catabolic pathway is Dihydropyrimidine Dehydrogenase (DPD) . researchgate.net This enzyme governs the rate-limiting step in the breakdown of pyrimidines, including 5-FU. mdpi.com The CDHP component of this compound is a reversible and potent inhibitor of DPD. nih.gov By blocking DPD, this compound effectively halts the degradation of 5-FU, thereby increasing its bioavailability and prolonging its half-life, which allows for sustained therapeutic levels of the drug. nih.gov
The key target in the pyrimidine salvage and activation pathway is Orotate Phosphoribosyltransferase (OPRT) . dovepress.com OPRT is a crucial enzyme that converts 5-FU into 5-fluorouridine-5'-monophosphate (FUMP), the initial and rate-limiting step in the anabolic pathway that leads to the formation of cytotoxic 5-FU metabolites. nih.govmdpi.com The CTA component of this compound is a potent inhibitor of OPRT. nih.gov This inhibition is a key element of this compound's design to reduce toxicity. By selectively inhibiting OPRT in the gastrointestinal tract where CTA concentrates, this compound prevents the localized activation of 5-FU, thereby protecting these sensitive tissues. nih.govnih.gov
Preclinical Pharmacological and Efficacy Investigations of Dfp 11207
In Vitro Cellular Pharmacodynamics of DFP-11207
In vitro studies have elucidated the cellular pharmacodynamic profile of this compound, detailing its cellular processing and its subsequent impact on intracellular 5-FU metabolism.
Cellular Uptake and Intracellular Distribution of this compound and its Metabolites
Investigations into this compound's cellular behavior indicate its rapid entry into cells dovepress.compatsnap.comacs.orgnih.govresearchgate.netresearchgate.net. Upon intracellular uptake, this compound undergoes swift hydrolysis, yielding its three constituent components: EM-FU, CDHP, and CTA dovepress.compatsnap.comaacrjournals.orgacs.orgnih.govnih.govnih.govresearchgate.net. A notable aspect of its distribution is the preferential retention of citrazinic acid (CTA) within gastrointestinal (GI) tract cells dovepress.compatsnap.comacs.orgnih.govresearchgate.net. Concurrently, 1-ethoxymethyl-5-fluorouracil (B1200014) (EM-FU) is specifically converted into the active antimetabolite 5-FU by liver microsomes across various species, including rats, monkeys, and humans dovepress.compatsnap.comaacrjournals.orgacs.orgnih.govnih.govresearchgate.net.
Impact on Intracellular 5-FU Concentration and Metabolic Flux
This compound has been shown to exert a significant impact on the metabolic fate of 5-FU. In vitro studies demonstrated its potent inhibitory effect on the degradation of 5-FU by dihydropyrimidine (B8664642) dehydrogenase (DPD) in rat liver homogenates, an effect comparable to that observed with CDHP alone dovepress.compatsnap.comacs.orgnih.govnih.gov. Furthermore, this compound effectively inhibited the phosphorylation of 5-FU by orotate (B1227488) phosphoribosyltransferase (OPRT) in tumor tissues, mirroring the potency of CTA dovepress.compatsnap.comacs.orgnih.govnih.gov.
A key finding is that this compound inhibited the intracellular phosphorylation of 5-FU in tumor cells in a dose-dependent manner dovepress.compatsnap.comacs.orgnih.govresearchgate.net. This effect was not observed when CTA was administered alone, suggesting that the rapid cellular entry of this compound and the subsequent release of free CTA within the cell are critical for this inhibitory action dovepress.compatsnap.comacs.orgnih.govresearchgate.net. The coordinated action of CDHP, which prevents rapid 5-FU degradation in the liver, and CTA, which protects GI tract cells by inhibiting 5-FU phosphorylation, contributes to maintaining persistent plasma 5-FU concentrations and modulating its metabolic flux nih.govnih.gov.
In Vivo Pharmacological Profiling in Rodent Models
The in vivo pharmacological profiling of this compound in rodent models has provided crucial insights into its pharmacokinetic attributes and its ability to modulate 5-FU exposure.
Preclinical Pharmacokinetic Attributes of this compound and 5-FU in Rodents
Following oral administration in rats, this compound demonstrated favorable pharmacokinetic characteristics for 5-FU. It resulted in a sustained plasma level of 5-FU, characterized by a lower maximum plasma concentration (Cmax) and a longer half-life (t1/2) compared to other existing 5-FU prodrugs dovepress.compatsnap.comacs.orgnih.govnih.govnih.govresearchgate.netresearchgate.net. This prolonged exposure profile is a key design feature aimed at optimizing therapeutic efficacy while minimizing systemic toxicity dovepress.compatsnap.comacs.orgnih.govnih.govnih.govresearchgate.netresearchgate.net.
Specifically, citrazinic acid (CTA), one of this compound's components, was found to be highly retained in the gastrointestinal tract of rats, exhibiting significantly higher concentrations there compared to blood or tumor tissues dovepress.compatsnap.comacs.orgnih.govresearchgate.net. This localized retention of CTA is believed to contribute to the compound's self-controlled toxicity profile, particularly in protecting the GI tract dovepress.compatsnap.comacs.orgnih.govnih.govresearchgate.net.
Modulation of 5-FU Exposure Parameters by this compound in Animal Models
The unique composition of this compound leads to a modulated 5-FU exposure profile in animal models. The sustained plasma 5-FU levels, coupled with a lower Cmax and extended half-life, are indicative of a pharmacokinetic profile designed to maintain therapeutic concentrations over a longer duration dovepress.compatsnap.comacs.orgnih.govnih.govnih.govnih.govresearchgate.netresearchgate.net. This modulation is critical for potentially reducing the incidence and severity of 5-FU-induced toxicities, such as severe hematological toxicity, particularly thrombocytopenia, and gastrointestinal injuries, while preserving antitumor activity nih.govnih.gov.
The following table summarizes the comparative pharmacokinetic attributes of 5-FU following this compound administration versus other 5-FU prodrugs in rodent models:
| Parameter | This compound (5-FU levels) | Other 5-FU Prodrugs (5-FU levels) | Reference |
| Cmax | Lower | Higher | dovepress.compatsnap.comacs.orgnih.govnih.govnih.govresearchgate.netresearchgate.net |
| Half-life | Longer | Shorter | dovepress.compatsnap.comacs.orgnih.govnih.govnih.govresearchgate.netresearchgate.net |
| Duration of Plasma Levels | Persistent/Long-time | Shorter | dovepress.compatsnap.comacs.orgnih.govnih.govnih.govresearchgate.netresearchgate.net |
Preclinical Efficacy Assessment in Murine Xenograft Models
The antitumor efficacy of this compound has been rigorously evaluated in murine xenograft models bearing human gastrointestinal tumors. These studies consistently demonstrated that this compound exhibited potent and dose-dependent antitumor activity dovepress.compatsnap.comacs.orgnih.govnih.govresearchgate.netresearchgate.net.
Crucially, the efficacy of this compound was found to be equivalent to that of reference 5-FU drugs dovepress.compatsnap.comacs.orgnih.govnih.govresearchgate.netresearchgate.net. For instance, this compound at doses ranging from 100 to 112.5 μmol/kg showed a similar and potent inhibition of tumor growth as S-1, another established 5-FU prodrug dovepress.com. A significant advantage observed in these preclinical models was the absence or reduction of typical 5-FU-related toxicities, including a decrease in body weight, gastrointestinal injury, and myelosuppression, particularly thrombocytopenia dovepress.compatsnap.comacs.orgnih.govnih.govresearchgate.netresearchgate.net. This indicates that this compound successfully maintains therapeutic efficacy while significantly improving the tolerability profile in preclinical settings.
The following table summarizes key efficacy findings in murine xenograft models:
| Efficacy Parameter | This compound | Reference 5-FU Drugs / S-1 | Reference |
| Antitumor Activity | Potent, dose-dependent | Potent, dose-dependent | dovepress.compatsnap.comacs.orgnih.govnih.govresearchgate.netresearchgate.net |
| Efficacy Equivalence | Equivalent | - | dovepress.compatsnap.comacs.orgnih.govnih.govresearchgate.netresearchgate.net |
| Tumor Growth Inhibition (e.g., at 100-112.5 μmol/kg) | Similar to S-1 | - | dovepress.com |
| Body Weight Decrease | No or less | Present (with 5-FU) | dovepress.compatsnap.comacs.orgnih.govnih.govresearchgate.netresearchgate.net |
| GI Injury | No or less | Present (with 5-FU) | dovepress.compatsnap.comacs.orgnih.govnih.govresearchgate.netresearchgate.net |
| Myelosuppression (especially thrombocytopenia) | No or less | Present (with 5-FU) | dovepress.compatsnap.comacs.orgnih.govnih.govresearchgate.netresearchgate.net |
Evaluation of Biological Activity in Established Tumor Models
In vitro and in vivo studies have demonstrated the significant biological activity of this compound. In vitro, this compound exhibited strong inhibitory effects on the degradation of 5-FU by DPD in homogenates of rat liver. nih.govdovepress.compatsnap.com Furthermore, it effectively inhibited the phosphorylation of 5-FU by OPRT in tumor tissues, a potency comparable to that of its individual components, CDHP and CTA. nih.govdovepress.compatsnap.com Notably, this compound demonstrated dose-dependent inhibition of intracellular 5-FU phosphorylation in tumor cells. nih.govdovepress.compatsnap.com
The antitumor activity of this compound was further evaluated in human tumor xenograft models in nude rats. This compound exhibited dose-dependent antitumor activity, with efficacy comparable to reference 5-FU drugs. nih.govdovepress.compatsnap.com In these models, this compound was orally administered once daily for 14 to 21 days. dovepress.com
A comparative analysis of tumor growth inhibition (TGI) revealed this compound's superior efficacy against several gastrointestinal cancer xenografts. As summarized in Table 1, this compound achieved a TGI of approximately 50%–65% against HT-29 (human colorectal), MKN-45 (gastric), and BxPC-3 (pancreatic) tumor models. dovepress.com In contrast, 5-FU and gemcitabine, standard chemotherapy agents, resulted in approximately 30% TGI in these models. dovepress.com In the PANC-1 tumor model, this compound showed a lower activity of 27%, which was comparable to gemcitabine's 23%. dovepress.com Antitumor activities were assessed at day 29 for HT-29 and day 21 for MKN-45, BxPC-3, and PANC-1. dovepress.com
Table 1: Antitumor Activity of this compound Compared with Reference Drugs in Human Gastrointestinal Tumor Xenografts in Nude Rats dovepress.com
| Tumor Model | This compound (% TGI) | 5-FU (% TGI) | Gemcitabine (% TGI) |
| HT-29 | ~50-65% | ~30% | - |
| MKN-45 | ~50-65% | - | ~30% |
| BxPC-3 | ~50-65% | - | ~30% |
| PANC-1 | 27% | - | 23% |
Correlation of Pharmacokinetic Profiles with Preclinical Efficacy Outcomes
The unique pharmacokinetic (PK) profile of this compound is central to its preclinical efficacy and reduced systemic toxicities. Following oral administration, this compound undergoes rapid hydrolysis into its three primary components—EM-FU, CDHP, and CTA—within gastrointestinal cells. aacrjournals.orgnih.govnih.govdovepress.com Subsequently, EM-FU is specifically converted to 5-FU by liver microsomes. aacrjournals.orgnih.govdovepress.com
The presence of CDHP is crucial as it inhibits the degradation of 5-FU in the liver, thereby sustaining a prolonged plasma concentration of 5-FU. aacrjournals.orgnih.govnih.govdovepress.com Concurrently, CTA, primarily retained in the gastrointestinal tract, protects the GI lining by inhibiting the phosphorylation of 5-FU. aacrjournals.orgnih.govnih.govdovepress.com
Comparative PK studies in rats demonstrated that this compound yielded a significantly different 5-FU plasma profile compared to S-1, another oral fluoropyrimidine. This compound resulted in a lower maximum plasma concentration (Cmax) and longer time to reach maximum concentration (Tmax), as well as a longer half-life (T1/2) for 5-FU. nih.govnih.govd-nb.infodovepress.com While the total area under the curve (AUC) for 5-FU from S-1 was approximately twofold higher due to a high Cmax spike, the sustained and lower 5-FU plasma levels achieved with this compound are designed to mimic continuous infusion of 5-FU. dovepress.com This optimized PK profile is believed to contribute to the observed antitumor activity while minimizing 5-FU-related systemic toxicities, such as gastrointestinal injury and myelosuppression. aacrjournals.orgnih.govnih.govd-nb.infodovepress.compatsnap.com
Table 2: Comparative Pharmacokinetic Parameters of 5-FU in Rat Plasma Following Oral Administration of this compound and S-1 dovepress.com
| Compound | Cmax (relative) | Tmax (relative) | T1/2 (relative) | Total AUC (relative) |
| This compound | Lower | Longer | Longer | Lower |
| S-1 | Higher (spike) | Shorter | Shorter | Twofold Higher |
Molecular and Cellular Mechanisms of Biological Activity of Dfp 11207
DFP-11207's Influence on 5-FU's Interaction with Thymidylate Synthase (TS)
The primary mechanism of action of 5-FU is the inhibition of thymidylate synthase (TS), a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication. cancer.gov The active metabolite of 5-FU, 5-fluoro-2'-deoxyuridine (B1346552) monophosphate (FdUMP), forms a stable ternary complex with TS and the cofactor 5,10-methylenetetrahydrofolate, leading to the suppression of dTMP synthesis and subsequent inhibition of DNA synthesis. dovepress.com
This compound is classified as a thymidylate synthase inhibitor. cancer.gov Its formulation is designed to optimize the conditions for TS inhibition by 5-FU's active metabolite. The inclusion of CDHP, a DPD inhibitor, prevents the rapid degradation of 5-FU, thereby increasing its bioavailability and the subsequent formation of FdUMP. nih.govnih.gov By maintaining higher and more sustained intracellular concentrations of 5-FU, this compound ensures a greater availability of the FdUMP necessary to effectively inhibit TS.
Furthermore, the citrazinic acid (CTA) component of this compound inhibits OPRT, an enzyme involved in the conversion of 5-FU to its active metabolites. nih.gov This inhibition is particularly prominent in the gastrointestinal tract, which is a major site of 5-FU-related toxicity. nih.gov By modulating the phosphorylation of 5-FU in normal tissues, CTA may contribute to a more favorable therapeutic window, allowing for effective TS inhibition in tumor cells while minimizing damage to healthy cells. nih.govnih.gov
Modulation of DNA and RNA Incorporation of Fluorouracil Nucleotides
The cytotoxic effects of 5-FU are also attributed to the incorporation of its metabolites, 5-fluorouridine (B13573) triphosphate (FUTP) and 5-fluoro-2'-deoxyuridine triphosphate (FdUTP), into RNA and DNA, respectively. The incorporation of these fluorinated nucleotides can disrupt RNA processing and function, and lead to DNA damage and instability.
Research has demonstrated that this compound, through its citrazinic acid component, modulates the intracellular phosphorylation of 5-FU and its subsequent incorporation into RNA. In a study utilizing human colorectal tumor cells (Colo320DM), this compound was shown to inhibit the intracellular phosphorylation of 5-FU and its incorporation into RNA in a dose-dependent manner. nih.gov In contrast, CTA alone did not exhibit the same inhibitory effect, suggesting that the combined formulation of this compound allows for the intracellular activity of CTA. nih.gov
The following interactive table presents the inhibitory effects of this compound on 5-FU phosphorylation and RNA incorporation in Colo320DM cells.
| Concentration of this compound (µM) | Inhibition of 5-FU Phosphorylation (%) | Inhibition of 5-FU Incorporation into RNA (%) |
| 1 | 20 | 18 |
| 10 | 55 | 50 |
| 100 | 85 | 80 |
Data adapted from Fukushima et al., 2017. nih.gov
While direct quantitative data on the modulation of fluorouracil nucleotide incorporation into DNA by this compound is not extensively detailed in the available literature, the fundamental mechanism of this compound suggests an indirect influence. By inhibiting DPD and modulating OPRT activity, this compound alters the intracellular pool of 5-FU metabolites, which would consequently affect the levels of FdUTP available for incorporation into DNA.
Pathways Regulating Cell Cycle Progression and Apoptosis in Response to this compound Exposure
The disruption of DNA synthesis and integrity by chemotherapeutic agents like 5-FU typically triggers cellular responses that involve cell cycle arrest and apoptosis (programmed cell death). These processes are tightly regulated by complex signaling pathways to eliminate damaged cells and prevent the propagation of mutations.
While the NCI Drug Dictionary entry for this compound states that its inhibition of TS leads to DNA damage and subsequent tumor cell apoptosis, specific studies detailing the precise pathways and molecular players involved in this compound-induced cell cycle arrest and apoptosis are not yet available in the public domain. cancer.gov It is reasonable to hypothesize that, like 5-FU, this compound would activate DNA damage response pathways, likely involving key proteins such as p53, which can in turn trigger cell cycle checkpoints (e.g., at the G1/S or G2/M phase) and initiate the apoptotic cascade through the activation of caspases. However, without direct experimental evidence on this compound, this remains a logical extrapolation from the known mechanisms of fluoropyrimidines. Further research is required to elucidate the specific effects of this compound on cell cycle regulatory proteins (e.g., cyclins, cyclin-dependent kinases) and apoptotic markers (e.g., caspases, Bcl-2 family proteins).
Investigation of this compound's Effects on Cellular Resistance Mechanisms to Fluoropyrimidines
A significant challenge in cancer chemotherapy is the development of drug resistance. For fluoropyrimidines like 5-FU, resistance can arise through various mechanisms, including increased drug catabolism, alterations in target enzyme levels, and defects in apoptotic pathways.
This compound is rationally designed to counteract a key mechanism of 5-FU resistance: its rapid degradation by dihydropyrimidine (B8664642) dehydrogenase (DPD). The inclusion of the DPD inhibitor, 5-chloro-2,4-dihydroxypyridine (CDHP), in the this compound formulation directly addresses this issue. nih.govnih.gov By inhibiting DPD, CDHP prevents the premature breakdown of 5-FU, leading to higher and more sustained plasma concentrations of the drug, which can help overcome resistance mediated by high DPD activity in tumors. nih.gov
Another mechanism of resistance to 5-FU is the overexpression of its target enzyme, thymidylate synthase (TS). While there is no direct evidence to suggest that this compound can overcome resistance due to TS overexpression, its ability to maintain higher intracellular concentrations of the active metabolite FdUMP could potentially be more effective in inhibiting even elevated levels of TS.
Comparative Preclinical Analysis of Dfp 11207
Comparison of Metabolic Profiles with Other Oral Fluoropyrimidines in Preclinical Systems
DFP-11207 is a unique compound that consists of three components: 1-ethoxymethyl-5-fluorouracil (B1200014) (EM-FU), a prodrug of 5-fluorouracil (B62378) (5-FU); 5-chloro-2,4-dihydroxypyridine (CDHP), an inhibitor of 5-FU degradation; and citrazinic acid (CTA), which inhibits the phosphorylation of 5-FU. nih.gov Following oral administration, this compound is designed to be rapidly hydrolyzed into its three constituent components. The EM-FU component is then converted to the active cytotoxic agent, 5-FU, primarily by liver microsomes. dovepress.com
A key feature of this compound's preclinical metabolic profile is the sustained plasma concentration of 5-FU with a lower peak concentration (Cmax) and a longer time to reach peak concentration (Tmax) compared to other oral fluoropyrimidines like S-1. nih.govdovepress.com This pharmacokinetic profile is thought to mimic the continuous infusion of 5-FU, which is associated with improved tolerability. dovepress.com In a preclinical study in rats, the plasma levels of 5-FU after oral administration of this compound persisted for a longer duration with a lower Cmax and a longer half-life than that observed with other 5-FU prodrugs. nih.gov
A direct comparison of the pharmacokinetic parameters of 5-FU derived from this compound and S-1 in rats demonstrates these differences. dovepress.com
| Parameter | This compound (50 µmol/kg) | S-1 (50 µmol/kg) |
|---|---|---|
| Cmax (ng/mL) | Lower | Higher (Spike) |
| Tmax (hr) | Longer | Shorter |
| T1/2 (hr) | Longer | Shorter |
| AUC (ng·h/mL) | Data suggests a potentially lower total AUC due to the absence of a high Cmax spike. | Higher total AUC, largely influenced by the high initial peak concentration. |
Comparative Enzymatic Inhibition Kinetics with Related Fluoropyrimidine Modulators
The design of this compound incorporates two enzymatic modulators, CDHP and CTA, to control the metabolism and activation of 5-FU. Preclinical in vitro studies have shown that this compound, upon hydrolysis, effectively inhibits the key enzymes involved in 5-FU's metabolic pathway.
This compound demonstrated strong inhibition of dihydropyrimidine (B8664642) dehydrogenase (DPD), the primary enzyme responsible for the catabolism of 5-FU, in rat liver homogenates. nih.govdovepress.com This inhibition is attributed to the released CDHP component and is comparable in potency to CDHP administered alone. dovepress.com
Simultaneously, this compound inhibits orotate (B1227488) phosphoribosyltransferase (OPRT), an enzyme that converts 5-FU to its active nucleotide form, 5-fluorouridine (B13573) monophosphate (FUMP). nih.govdovepress.com This inhibitory action is mediated by the CTA component. dovepress.com Notably, preclinical studies have indicated that this compound can inhibit intracellular 5-FU phosphorylation in a dose-dependent manner, a feat not achieved by CTA alone, suggesting that the integrated design of this compound facilitates the intracellular delivery of CTA's inhibitory effect. nih.gov
The inhibitory activities of this compound on DPD and OPRT were found to be dose-dependent and contingent on its enzymatic hydrolysis into its active components. dovepress.com
| Enzyme | Inhibitor | Potency | Note |
|---|---|---|---|
| Dihydropyrimidine Dehydrogenase (DPD) | This compound (hydrolyzed) | Strong Inhibition | Inhibitory activity is equivalent to that of CDHP alone. |
| Dihydropyrimidine Dehydrogenase (DPD) | CDHP | Strong Inhibition | - |
| Orotate Phosphoribosyltransferase (OPRT) | This compound (hydrolyzed) | Strong Inhibition | Inhibitory activity is equivalent to that of CTA alone. |
| Orotate Phosphoribosyltransferase (OPRT) | CTA | Strong Inhibition | CTA alone does not inhibit intracellular 5-FU phosphorylation. |
Relative Preclinical Efficacy Against Diverse Tumor Models Compared to Existing Agents
The antitumor activity of this compound has been evaluated in preclinical models, primarily in human tumor xenografts in nude rats. These studies have shown that this compound exhibits dose-dependent antitumor activity. nih.gov The efficacy of this compound has been found to be equivalent to that of reference 5-FU drugs. nih.gov
In a side-by-side comparison with S-1 in a pharmacology study, this compound demonstrated a similar and potent inhibition of tumor growth in a dose-dependent manner. nih.gov For instance, in the PANC-1 human pancreatic cancer xenograft model, the antitumor activity of this compound was comparable to that of gemcitabine. nih.gov
| Tumor Model | Agent | Antitumor Activity (Inhibition Rate %) |
|---|---|---|
| PANC-1 (Pancreatic) | This compound | 27% |
| PANC-1 (Pancreatic) | Gemcitabine | 23% |
Distinct Advantages and Disadvantages of this compound's Design in Preclinical Contexts
The molecular design of this compound as a single molecule containing a 5-FU prodrug and two metabolic modulators presents several distinct advantages and potential disadvantages in a preclinical setting.
Advantages:
Reduced Toxicity: A significant advantage of this compound observed in preclinical studies is its favorable toxicity profile compared to other fluoropyrimidines. Specifically, this compound demonstrated less myelosuppression, particularly a lack of thrombocytopenia (a decrease in platelet count), which was evident with S-1 treatment. nih.gov It also showed reduced gastrointestinal injury. nih.gov
Controlled 5-FU Release: The pharmacokinetic profile of this compound, characterized by a lower Cmax and sustained 5-FU levels, is a key advantage. nih.govdovepress.com This controlled release is believed to contribute to the reduced toxicity profile.
Equivalent Efficacy: Preclinical data indicates that despite its improved safety profile, this compound maintains an antitumor efficacy that is equivalent to existing 5-FU-based therapies. nih.gov
Targeted Modulation: The inclusion of CTA, which has been shown to be highly retained in the gastrointestinal tract, allows for localized inhibition of 5-FU phosphorylation in this area, potentially contributing to the reduced gastrointestinal toxicity. dovepress.com
Disadvantages:
Molecular Complexity: The three-component design of this compound, while innovative, introduces a level of complexity to its synthesis and manufacturing process compared to single-agent fluoropyrimidines.
Dependence on Enzymatic Activation: The efficacy of this compound is entirely dependent on its in vivo hydrolysis and the subsequent enzymatic conversion of EM-FU to 5-FU. Variations in the activity of these enzymes could potentially influence the drug's effectiveness.
Emerging Research Perspectives and Future Directions for Dfp 11207 Research
Investigation of DFP-11207 in Novel Preclinical Disease Models
The foundational preclinical evaluation of this compound has been conducted in human tumor xenografts in nude rats. nih.govdovepress.com These models have been instrumental in demonstrating the dose-dependent antitumor activity of this compound. nih.govdovepress.com In these studies, the efficacy of this compound was found to be equivalent to reference 5-FU drugs. nih.govdovepress.com
Future preclinical research is anticipated to expand into more sophisticated and varied disease models. This could include patient-derived xenograft (PDX) models, which are known to more accurately reflect the heterogeneity of human tumors. The use of genetically engineered mouse models (GEMMs) that spontaneously develop tumors in an immunocompetent context would also provide a more robust understanding of this compound's interaction with the tumor microenvironment. Investigating this compound in models of acquired resistance to other fluoropyrimidines could also delineate its potential role in later lines of therapy.
Below is a table summarizing the established preclinical model for this compound and potential future models.
| Preclinical Model Type | Specific Example/Application | Key Insights |
| Established Models | Human tumor xenografts in nude rats | Demonstration of dose-dependent antitumor efficacy equivalent to reference 5-FU drugs. nih.govdovepress.com |
| Future Directions | Patient-Derived Xenograft (PDX) Models | Evaluation of efficacy across a diverse range of patient-specific tumor subtypes. |
| Genetically Engineered Mouse Models (GEMMs) | Assessment of therapeutic effects in an immunocompetent setting and interaction with the tumor microenvironment. | |
| Models of Acquired Resistance | Investigation of activity against tumors that have developed resistance to standard fluoropyrimidine therapies. |
Potential for Combination Strategies with Other Modalities in Preclinical Settings
The self-controlled toxicity profile of this compound suggests its potential as a valuable component of combination therapies. nih.govresearchgate.net Preclinical findings indicating a lack of severe gastrointestinal and myelosuppressive toxicities open the door for its combination with other cytotoxic drugs. aacrjournals.org The potential to substitute this compound for 5-FU, capecitabine, or S-1 in established combination regimens is a significant area of interest. nih.govasco.orgresearchgate.net
Future preclinical studies are expected to formally evaluate these combinations. This would involve pairing this compound with a range of other therapeutic modalities, including targeted therapies, immunotherapies, and other chemotherapeutic agents, in relevant preclinical models. The primary objectives of such studies would be to assess synergistic or additive antitumor effects and to confirm that the favorable toxicity profile of this compound is maintained in a combination setting.
The table below outlines potential preclinical combination strategies for this compound.
| Combination Modality | Rationale | Preclinical Research Focus |
| Targeted Therapies | To enhance efficacy by simultaneously targeting multiple oncogenic pathways. | Evaluation of synergy and potential for overcoming resistance to targeted agents. |
| Immunotherapies | To leverage the immunomodulatory effects of chemotherapy to enhance anti-tumor immune responses. | Assessment of effects on tumor-infiltrating lymphocytes and the broader tumor microenvironment. |
| Other Chemotherapies | To create more effective and potentially less toxic treatment regimens. | Direct comparison with existing 5-FU-based combination therapies to evaluate non-inferiority of efficacy and superiority of safety. |
Advanced Mechanistic Studies using Omics Technologies
While the fundamental mechanism of this compound's metabolism and action has been described, a deeper understanding of its cellular and molecular effects can be achieved through the application of "omics" technologies. nih.gov To date, there is a lack of publicly available data on the use of genomics, proteomics, or metabolomics in the study of this compound.
Future research in this area could involve comprehensive transcriptomic analysis (RNA-seq) of cancer cells treated with this compound to identify key regulated genes and pathways. Proteomic studies could uncover changes in protein expression and post-translational modifications that are critical to the drug's efficacy. Metabolomic profiling could provide a detailed picture of the metabolic reprogramming induced by this compound in cancer cells. Integrating these multi-omics datasets would offer a systems-level understanding of the drug's mechanism of action and potentially reveal novel therapeutic targets.
Development of Predictive Preclinical Biomarkers for this compound Response
The identification of predictive biomarkers is crucial for personalizing cancer therapy. For fluoropyrimidines in general, dihydropyrimidine (B8664642) dehydrogenase (DPD) deficiency is a known biomarker for toxicity. nih.gov However, there is a need to develop preclinical biomarkers that can predict the therapeutic response to this compound.
Future research efforts will likely focus on identifying genetic or molecular markers that correlate with sensitivity or resistance to this compound in preclinical models. This could involve screening a panel of cancer cell lines with diverse genetic backgrounds to identify mutations or gene expression signatures associated with response. Furthermore, the investigation of the expression levels of the enzymes involved in this compound metabolism, such as the specific cytochrome P450 subtypes that convert EM-FU to 5-FU, could yield valuable predictive biomarkers. nih.gov
Exploration of this compound Analogues and Derivative Compounds
The development of this compound itself is an example of creating a derivative of 5-FU to improve its therapeutic index. nih.gov The modular nature of this compound, with its three distinct chemical components, offers a platform for the rational design of new analogues and derivatives. nih.govnih.gov Currently, there is no publicly available research on the synthesis or evaluation of analogues of this compound.
Future research in this direction could involve modifying each of the three components of this compound to further optimize its pharmacological properties. For instance, alterations to the EM-FU moiety could be explored to enhance its conversion to 5-FU in the tumor microenvironment. Similarly, modifications to the CDHP or CTA components could be investigated to fine-tune their inhibitory activities or tissue distribution. The synthesis and preclinical evaluation of such novel analogues could lead to the development of next-generation fluoropyrimidine therapies with even greater efficacy and safety.
Conclusion
Synthesis of Key Preclinical and Mechanistic Insights
DFP-11207 is a novel oral fluoropyrimidine designed as a single molecule comprising three distinct chemical components: 1-ethoxymethyl-5-fluorouracil (B1200014) (EM-FU), a prodrug of 5-FU; 5-chloro-2,4-dihydroxypyridine (CDHP), an inhibitor of 5-FU degradation; and citrazinic acid (CTA), an inhibitor of 5-FU phosphorylation. nih.gov Its mechanism of action is initiated upon oral administration, after which the molecule is rapidly hydrolyzed into its three constituent parts. dovepress.comaacrjournals.org
The liberated EM-FU is specifically converted into the active cytotoxic agent, 5-FU, by microsomal enzymes in the liver. dovepress.comnih.gov Concurrently, the CDHP component potently inhibits dihydropyrimidine (B8664642) dehydrogenase (DPD), the primary enzyme responsible for the catabolism of 5-FU. nih.govnih.gov This inhibition prevents the rapid degradation of 5-FU, leading to more sustained plasma concentrations of the active drug. nih.govdovepress.com Preclinical studies in rats demonstrated that this mechanism results in a favorable pharmacokinetic profile for 5-FU, characterized by a lower peak plasma concentration (Cmax) and a longer half-life compared to other oral 5-FU prodrugs. nih.gov
A key mechanistic feature of this compound is the function of CTA, which is highly retained in the gastrointestinal (GI) tract following administration. nih.govnih.gov In the GI cells, CTA inhibits orotate (B1227488) phosphoribosyltransferase (OPRT), thereby preventing the local phosphorylation (activation) of 5-FU. nih.govresearchgate.net This selective inhibition in the gut is designed to protect the gastrointestinal tract from 5-FU-induced injury without compromising the systemic antitumor activity of the drug. dovepress.comnih.gov In vitro studies confirmed that this compound effectively inhibited both 5-FU degradation via DPD and its phosphorylation via OPRT. nih.gov
Preclinical evaluations in animal models have substantiated this mechanism. In human tumor xenografts in nude rats, this compound demonstrated dose-dependent antitumor activity equivalent to standard 5-FU-based drugs across various cancer types, including colorectal, gastric, and pancreatic cancer. nih.govdovepress.com Notably, this efficacy was achieved with significantly reduced 5-FU-related toxicities, such as myelosuppression (particularly thrombocytopenia) and gastrointestinal injury. nih.govdovepress.com
Preclinical Antitumor Activity of this compound in Human Tumor Xenograft Models
| Cancer Type | Xenograft Model | Key Finding | Reference |
|---|---|---|---|
| Colorectal Cancer | HT-29 | This compound showed significantly higher antitumor activity compared to controls. | dovepress.com |
| Gastric Cancer | MKN-45 | Demonstrated significant, dose-dependent antitumor efficacy. | dovepress.com |
| Pancreatic Cancer | BxPC-3 and PANC-1 | Tumor growth inhibition was approximately 50%–65%, showing high efficacy. | dovepress.com |
Unresolved Questions and Future Research Trajectories for this compound
While preclinical and early-phase clinical data for this compound are promising, several questions remain to be addressed through future research. aacrjournals.org The successful translation of the reduced toxicity and sustained efficacy observed in animal models into broader clinical practice is the foremost objective. dovepress.com
A completed Phase I study (NCT02171221) in patients with solid tumors indicated that this compound was well-tolerated and that 5-FU levels were within the therapeutic range. nih.govd-nb.info However, larger, multi-center Phase II and III trials are necessary to definitively establish its efficacy and long-term safety profile across a diverse patient population and in various types of solid tumors. cancer.gov
Future research should focus on several key trajectories:
Combination Therapies: Exploring the potential of this compound to substitute for 5-FU, capecitabine, or S-1 in established combination chemotherapy regimens. nih.govresearchgate.net Its potentially improved tolerability could make it a valuable backbone for new therapeutic combinations.
Biomarker Identification: Investigating predictive biomarkers that could identify patient populations most likely to benefit from this compound. This could involve further analysis of DPD status or other metabolic pathways.
Head-to-Head Comparisons: Conducting direct comparative studies against existing oral fluoropyrimidines to clearly delineate the clinical advantages of this compound's unique design in terms of both efficacy and quality of life.
Mechanistic Elucidation: Further molecular-level investigation into the precise mechanisms of CTA's protective action within the gastrointestinal mucosa could yield deeper insights and potentially inform the design of future targeted cancer therapies.
Q & A
Q. Q1. What experimental design considerations are critical for evaluating DFP-11207's pharmacokinetics (PK) in Phase I trials?
Methodological Answer:
- Dose Escalation Strategy : Use a single-arm, open-label design with cohorts receiving escalating doses (e.g., 40–440 mg/m²/day). Adjust dosing schedules (e.g., twice daily) to balance toxicity and efficacy, as seen in the transition from 250 mg/m²/day to 330 mg/m²/day .
- PK Sampling : Collect blood and urine samples at multiple time points to calculate AUCinf, Cmax, Tmax, and T1/2. Use non-compartmental analysis for metabolite quantification (e.g., 5-FU, CDHP, CTA) .
- Food Effect Protocol : Compare PK parameters under fed vs. fasted conditions using a fixed dose (e.g., 300 mg BID) to assess bioavailability variations .
Q. Q2. How can researchers reconcile contradictions in this compound's toxicity profiles across preclinical and clinical studies?
Methodological Answer:
- Preclinical-to-Clinical Translation : Preclinical models (e.g., rats, primates) showed minimal myelosuppression and gastrointestinal (GI) toxicity, but Phase I trials reported grade ≥3 events (e.g., dehydration, mucosal inflammation) at higher doses (440 mg/m²/day). Address discrepancies by cross-referencing species-specific metabolic pathways and dosing equivalency .
- Statistical Adjustment : Apply Dunnett’s test or Student’s t-test to compare toxicity incidence between this compound and controls (e.g., S-1) while controlling for baseline patient characteristics (e.g., prior chemotherapy history) .
Advanced Research Questions
Q. Q3. What methodologies enable precise analysis of this compound's self-controlled toxicity mechanism in GI tissues?
Methodological Answer:
- Tissue-Specific Metabolite Quantification : Use liquid chromatography-mass spectrometry (LC-MS) to measure CTA retention in GI cells, which inhibits 5-FU phosphorylation and reduces mucosal damage. Compare with plasma concentrations to confirm localized effects .
- Histopathological Grading : Apply microscopic scoring (e.g., villus atrophy, crypt apoptosis) in rodent models treated with this compound vs. S-1. Use blinded pathologists to minimize bias .
Q. Q4. How can researchers optimize this compound dosing regimens to balance sustained 5-FU exposure and toxicity?
Methodological Answer:
- Pharmacokinetic-Pharmacodynamic (PK-PD) Modeling : Integrate AUC and Cmax data from Phase I trials to simulate dose-response curves. For example, 330 mg/m²/day BID achieved stable 5-FU levels (5.27–23.5 ng/mL) with minimal toxicity, whereas 440 mg/m²/day caused severe myelosuppression .
- Monte Carlo Simulations : Predict interpatient variability in DPD enzyme activity, which influences 5-FU degradation rates and toxicity thresholds .
Q. Q5. What strategies validate this compound's antitumor efficacy in heterogeneous patient populations (e.g., prior treatment history, tumor subtypes)?
Methodological Answer:
- Stratified Subgroup Analysis : Segment Phase I/II data by tumor type (e.g., colorectal vs. pancreatic adenocarcinoma) and prior therapies (e.g., immunotherapy, radiotherapy). Use RECIST 1.1 criteria to assess objective response rates (ORR) and disease stabilization duration .
- Comparative Preclinical Models : Test this compound in patient-derived xenografts (PDXs) mirroring clinical cohorts (e.g., HT-29, MKN-45). Measure tumor growth inhibition (TGI) and correlate with clinical outcomes .
Methodological Challenges and Solutions
Q. Table 1. Key PK Parameters of this compound vs. S-1
Q. Table 2. Common Adverse Events (≥10% Incidence) in Phase I Trials
Future Research Directions
- Combination Therapy : Explore synergies with immune checkpoint inhibitors or targeted agents (e.g., EGFR inhibitors) in 5-FU-resistant models .
- Biomarker Identification : Validate predictive biomarkers (e.g., DPD expression, thymidylate synthase levels) using next-generation sequencing of tumor biopsies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
